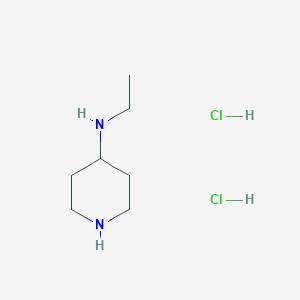
(6-Chloronaphthalen-2-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Chloronaphthalen-2-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2490420-64-7 . It has a molecular weight of 228.12 . The IUPAC name for this compound is (6-chloronaphthalen-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(6-Chloronaphthalen-2-yl)methanamine;hydrochloride” is 1S/C11H10ClN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“(6-Chloronaphthalen-2-yl)methanamine;hydrochloride” is a powder at room temperature .Aplicaciones Científicas De Investigación
Environmental Pollution
Chloronaphthalenes, including compounds similar to "(6-Chloronaphthalen-2-yl)methanamine;hydrochloride," are known as persistent environmental pollutants. They are part of the polychlorinated naphthalenes (PCNs) group, which accumulate in biota and are capable of inducing dioxin-like toxic responses through the aryl hydrocarbon (Ah) receptor-mediated mechanism of toxicity. Main sources include technical PCN formulations, polychlorinated biphenyl formulations, and thermal processes in the presence of chlorine (Falandysz, 1998).
Chemical Synthesis
In chemical synthesis, compounds structurally related to "(6-Chloronaphthalen-2-yl)methanamine;hydrochloride" have been used in the formation of complex structures. For instance, the synthesis of hydrogen-bonded polymorphs of zwitterionic complexes with zinc(II) highlights the diversity of chemical reactions and the potential for creating novel materials with specific properties (Reiss, 2015).
Analytical Chemistry
Analytical techniques, such as thin-layer chromatography (TLC), have been utilized to study the properties of chloronaphthalenes and similar compounds. These methods allow for the investigation of relationships between retention, hydrophobicity, and environmental behavior of non-polar aromatic compounds, including chloronaphthalenes. The study of their chromatographic behavior helps understand their environmental fate and interactions (Bruggeman, Steen, & Hutzinger, 1982).
Photocatalysis and Environmental Remediation
Compounds similar to "(6-Chloronaphthalen-2-yl)methanamine;hydrochloride" have been studied for their potential in environmental remediation, such as in the complete oxidation of pollutants like metolachlor and methyl parathion in water using photoassisted Fenton reactions. This process highlights the potential of chloronaphthalenes in photocatalytic degradation of hazardous substances, leading to their mineralization and reducing environmental impact (Pignatello & Sun, 1995).
Safety and Hazards
The safety information for “(6-Chloronaphthalen-2-yl)methanamine;hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propiedades
IUPAC Name |
(6-chloronaphthalen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLQCAJANSYXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloronaphthalen-2-yl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971439.png)
![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)



![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2971457.png)